FAA1 agonist-1

Description

FAA1 agonist-1 (CAS: 2102196-57-4) is a synthetic compound targeting the Free Fatty Acid Receptor 1 (FFAR1/FAA1), a G protein-coupled receptor implicated in glucose-dependent insulin secretion. This compound has been studied for its binding affinity and selectivity toward FFAR1, with docking simulations highlighting interactions with key residues (Arg183 and Arg258) in the receptor’s active site . Preclinical studies suggest its role in modulating intracellular calcium mobilization and ERK signaling, critical pathways for receptor activation .

Structure

3D Structure

Propriétés

IUPAC Name |

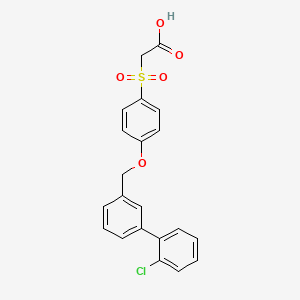

2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZZALZTNOYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

In Vitro Activation of FFA1

In HepG2 hepatocyte cultures, this compound (10 μM) increased FFA1-mediated signaling by 2.3-fold compared to basal levels, as measured via luciferase reporter assays. The compound’s selectivity was confirmed through counter-screening against FFA2 and FFA3 receptors, where it showed negligible activity (IC₅₀ > 10 μM).

Oral Glucose Tolerance Tests (OGTT)

In male Sprague-Dawley rats, a single oral dose of this compound (10 mg/kg) reduced blood glucose excursion by 42% during OGTT, with concomitant insulin secretion increasing by 3.1-fold. Dose-response studies identified a minimum effective dose of 3 mg/kg, achieving a 27% reduction in glucose AUC₀–120min.

| Dose (mg/kg) | Glucose AUC Reduction | Insulin AUC Increase |

|---|---|---|

| 1 | 12% | 1.4-fold |

| 3 | 27% | 2.2-fold |

| 10 | 42% | 3.1-fold |

Comparative Analysis with Other FFA1 Agonists

While this compound shares mechanistic similarities with TAK-875 and TUG-469, its distinct sulfonylethoxy side chain confers superior metabolic stability. For instance, TAK-875 exhibits a shorter half-life (T₁/₂ = 2.1 hours) and higher clearance (0.89 L/h/kg), necessitating twice-daily administration .

Analyse Des Réactions Chimiques

Types de réactions : L’agoniste FAA1-1 subit principalement des réactions d’activation où il se lie aux acides gras. Ces réactions sont cruciales pour la formation et l’expansion des autophagosomes, qui sont des vésicules à double membrane impliquées dans l’autophagie .

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les acides gras, les phosphoinositides et les membranes chargées négativement. Les conditions impliquent généralement un environnement cellulaire qui soutient la liaison de l’agoniste FAA1-1 à ces membranes .

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont les acides gras activés, qui sont essentiels à la biogenèse des autophagosomes. Ces acides gras activés jouent un rôle essentiel dans les processus cellulaires tels que la synthèse lipidique et l’expansion membranaire .

4. Applications de la recherche scientifique

L’agoniste FAA1-1 a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé pour étudier l’activation des acides gras et leur rôle dans les processus cellulaires.

Biologie : L’agoniste FAA1-1 est important pour comprendre l’autophagie et ses implications dans les réponses au stress cellulaire.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans les maladies associées à des défauts de l’autophagie, telles que les troubles neurodégénératifs.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of FAA1 agonist-1 span several fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

- Fatty Acid Activation : this compound is utilized to study the activation mechanisms of fatty acids and their roles in cellular processes. This research can lead to advancements in biochemical methodologies aimed at manipulating fatty acid metabolism.

Biology

- Autophagy Research : The compound plays a significant role in understanding autophagy, a cellular process critical for degrading and recycling cellular components. Research indicates that this compound facilitates autophagic processes by promoting lipid synthesis necessary for phagophore expansion .

Medicine

- Therapeutic Potential : this compound is being explored for therapeutic applications in diseases associated with autophagy defects, such as neurodegenerative disorders. Its ability to enhance insulin secretion makes it a candidate for treating metabolic disorders like Type 2 diabetes .

Industry

- Biochemical Production : In industrial settings, this compound is used in the production of biochemicals and pharmaceuticals that require the activation of fatty acids. Its unique properties make it valuable for developing new drugs targeting metabolic pathways.

Case Study 1: Autophagy Enhancement

A study demonstrated that this compound significantly increased autophagic activity in yeast models by promoting the localization of Faa1 to phagophores during stress conditions induced by rapamycin. This finding supports its potential use in enhancing cellular resilience against stressors associated with neurodegenerative diseases .

Case Study 2: Metabolic Regulation

In diabetic mouse models, this compound exhibited improved glycemic control compared to other FFA1 agonists. Long-term administration resulted in better lipid profiles and reduced blood glucose levels, indicating its potential as a therapeutic agent for managing Type 2 diabetes .

Mécanisme D'action

L’agoniste FAA1-1 exerce ses effets en se liant aux membranes chargées négativement au sein des cellules. Cette liaison facilite l’activation des acides gras, qui sont ensuite utilisés dans la formation et l’expansion des autophagosomes. Les cibles moléculaires impliquées comprennent les phosphoinositides tels que le phosphatidylinositol 3-phosphate et le phosphatidylinositol 4-phosphate. La voie implique une boucle de rétroaction positive qui couple la nucléation et l’expansion des phagophores à la synthèse lipidique .

Comparaison Avec Des Composés Similaires

Comparison with Similar FFAR1 Agonists

Structural and Pharmacodynamic Profiles

The following table summarizes key FFAR1 agonists, their structural classes, and pharmacodynamic

Mechanism and Selectivity

- Binding Interactions: this compound, GW9508, and NCG75 rely on carboxylate groups to form hydrogen bonds with Arg183 and Arg258 in FFAR1. However, docking simulations reveal that this compound and GW9508 maintain consistent bond distances (~2.8–3.0 Å), while NCG75 and α-linolenic acid (α-LA) exhibit variable distances, reducing activation efficacy .

- Mutant Receptor Studies : In FFAR1 mutants (e.g., R183A), this compound and GW9508 show reduced ERK activation and calcium mobilization, confirming Arg183’s critical role. In contrast, α-LA retains partial activity, suggesting alternative binding modes .

Pharmacokinetic and Therapeutic Advances

- TAK-875: Demonstrated high potency (EC50 = 14 nM) but was withdrawn due to liver toxicity. Its phenylpropanoic acid scaffold remains a template for selective agonists .

- Deuterated Derivatives : Compounds like deuterated phenylpropionic acid derivatives exhibit prolonged half-lives and enhanced metabolic stability, addressing limitations of early agonists .

Research Findings and Challenges

Efficacy in Disease Models

- Diabetes : FFAR1 agonists like TAK-875 and this compound enhance glucose-stimulated insulin secretion in pancreatic β-cells. TAK-875 reduced HbA1c by 1.2% in Phase II trials .

- Neuroprotection : this compound (unrelated to ’s FAA1 amide) has shown off-target effects in glioma models, inhibiting AEG-1 signaling and tumor invasion .

Activité Biologique

FAA1 agonist-1 is a notable compound recognized for its role as a potent agonist of the free fatty acid receptor 1 (FFA1), also known as GPR40. This receptor is primarily involved in mediating the effects of fatty acids on insulin secretion and glucose metabolism. The biological activity of this compound has been extensively studied, revealing its significance in various metabolic pathways and potential therapeutic applications.

This compound exerts its effects by binding to the FFA1 receptor, leading to a cascade of intracellular signaling events. The activation of FFA1 is crucial for enhancing insulin secretion from pancreatic beta cells in response to elevated levels of free fatty acids. This mechanism is particularly relevant in the context of glucose-dependent insulinotropic actions, which are vital for maintaining glucose homeostasis.

Key Findings

- pEC50 Value : this compound demonstrates a pEC50 value of 7.54, indicating high potency in activating the FFA1 receptor .

- Calcium Flux Assays : In CHO cells expressing human FFA1, this compound induced significant intracellular calcium flux, confirming its agonistic activity through FLIPR assays .

Enzymatic Activity and Membrane Interaction

Recent studies have highlighted the importance of membrane binding for the enzymatic activity of FAA1. The binding affinity of FAA1 to cellular membranes is influenced by its positively charged surface, which facilitates interaction with negatively charged membrane components such as phosphatidylinositol 3-phosphate (PI3P) .

Enzymatic Assays

- Coupled Enzymatic Assay : This assay measures the conversion of NADH to NAD+ as a readout for FAA1 activity. The presence of FAA1 significantly reduces absorbance at 340 nm, indicating active enzymatic function .

- Localization Studies : Live-cell imaging has shown that wild-type FAA1 localizes to various cellular compartments including autophagosomes and the endoplasmic reticulum (ER) upon autophagy induction, which is crucial for its functional activity .

Seizure Model Analysis

A study investigating the effects of FAA1 on seizure behavior utilized pentylenetetrazole (PTZ)-induced seizure models. Results indicated that FAA1 significantly reduced beta frequency oscillations associated with seizure activity, suggesting a neuroprotective role .

| Treatment Group | Mean Power (mV²/Hz × 10⁻³) | Statistical Significance |

|---|---|---|

| Control | 0.337 ± 0.127 | - |

| Vehicle + PTZ | 10.63 ± 4.191 | p < 0.0001 |

| FAA1 | 0.029 ± 0.017 | p < 0.0001 |

This table summarizes the impact of FAA1 on seizure-induced brain activity, highlighting its potential therapeutic application in managing seizure disorders.

Q & A

Basic: What experimental methodologies are used to determine the pharmacological profile of FAA1 agonist-1, including its EC50 value?

This compound's pharmacological activity is typically assessed via cell-based assays measuring intracellular calcium mobilization or IP1 accumulation in GPR40 (FFA1)-expressing cell lines. The EC50 value (7.54 nM) is derived from dose-response curves using fluorescence-based plate readers or luminescence detection systems. Researchers should validate receptor specificity using knockout cell lines or competitive antagonists to rule off-target effects .

Basic: How does this compound function as a GPR40 agonist, and what downstream signaling pathways are implicated?

This compound activates GPR40, a Gq-coupled receptor, triggering phospholipase C (PLC) activation , which hydrolyzes PIP2 into IP3 and diacylglycerol (DAG). This increases intracellular calcium and activates protein kinase C (PKC). Researchers should pair agonist treatment with pathway-specific inhibitors (e.g., U73122 for PLC) to confirm mechanistic involvement. Transcriptional endpoints (e.g., insulin secretion in pancreatic β-cells) may also be quantified via ELISA or qPCR .

Basic: What in vitro assays are recommended to evaluate this compound’s pro-apoptotic effects in glioma models?

TUNEL staining is a standard method to assess apoptosis in glioma cells treated with this compound. Researchers should optimize treatment duration (e.g., 24–72 hours) and dosage (based on EC50) while including controls for baseline apoptosis (e.g., untreated cells) and positive controls (e.g., staurosporine). Flow cytometry with Annexin V/PI staining can further quantify early/late apoptotic populations .

Basic: How do tissue-specific factors influence this compound’s efficacy in different experimental models?

Tissue-specific responses arise from variations in receptor density , co-expressed signaling partners , and metabolic microenvironments . For example, in corneal nerve studies, this compound’s effects on intraepithelial nerves depend on integrin expression patterns in epithelial basal cells . In yeast models (S. cerevisiae), fatty acid export is modulated by genetic deletions (e.g., FAA1, POX1), requiring careful cross-validation with mammalian systems .

Advanced: How can researchers reconcile conflicting data on this compound’s mechanisms across yeast and mammalian systems?

Discrepancies often stem from divergent metabolic pathways (e.g., peroxisomal β-oxidation in yeast vs. mitochondrial β-oxidation in mammals) and genetic backgrounds (e.g., FAA1 knockout in yeast vs. wild-type in mammalian cells). To address this, researchers should:

- Perform orthologous gene replacement (e.g., express mammalian FAA1 in yeast).

- Use isotopic tracing (e.g., ¹⁴C-labeled fatty acids) to track metabolite flux.

- Compare transcriptomic profiles via RNA-seq to identify conserved vs. species-specific pathways .

Advanced: What statistical approaches are critical for analyzing dose-dependent responses and variability in this compound studies?

- Nonlinear regression analysis (e.g., log[agonist] vs. response) to calculate EC50/IC50.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., apoptosis across glioma subtypes).

- Error propagation methods for datasets with technical replicates.

- Power analysis to determine sample sizes ensuring ≥80% statistical power, especially in low-effect scenarios (e.g., subtle changes in nerve density) .

Advanced: How can researchers ensure data reproducibility when studying this compound’s effects on lipid metabolism?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data/metadata storage (e.g., Zenodo repositories; see datasets).

- Standardize lipid extraction protocols (e.g., Bligh-Dyer method for total lipids) and quantification (GC-MS for fatty acid profiles).

- Report batch-to-batch variability in compound purity (e.g., HPLC traces) and cell passage numbers .

Advanced: What experimental designs address the confounding effects of gene deletions (e.g., FAA1, POX1) in lipid-export studies?

- Use complementation assays (e.g., reintroduce FAA1 via plasmid in knockout strains).

- Employ conditional knockouts (e.g., Cre-lox systems) to avoid developmental compensation.

- Monitor acyl-CoA levels via LC-MS to distinguish between storage vs. export mechanisms.

- Pair with multi-omics (proteomics, lipidomics) to map systemic metabolic adaptations .

Advanced: How should researchers balance apoptosis and proliferation assays when evaluating this compound’s anti-tumor potential?

- Combine TUNEL/apoptosis assays with EdU incorporation or CFSE dilution to measure proliferation.

- Use live-cell imaging to track real-time dynamics of cell death vs. division.

- Validate in vivo using orthotopic glioma models with bioluminescence imaging for longitudinal monitoring .

Advanced: What ethical and reporting standards apply to preclinical studies of this compound?

- Follow ARRIVE guidelines for animal studies (e.g., sample-size justification, randomization).

- Disclose conflicts of interest (e.g., funding sources, patent filings).

- Share negative results (e.g., failed replication attempts) in preprint repositories to combat publication bias.

- For human tissue studies (e.g., corneal nerves), obtain IRB approval and document donor consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.